molecular formula C25H22N6O3 B2393873 N-(2,3-dimethylphenyl)-2-(3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide CAS No. 1251614-94-4

N-(2,3-dimethylphenyl)-2-(3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide

Cat. No.: B2393873
CAS No.: 1251614-94-4
M. Wt: 454.49
InChI Key: NBSDDDKJTTYWQZ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-(3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide is a heterocyclic compound featuring a triazolo[4,3-a]pyridine core fused with a 1,2,4-oxadiazole ring substituted with p-tolyl. Such structures are common in medicinal chemistry due to their versatility in targeting enzymes or receptors .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3/c1-15-9-11-18(12-10-15)22-27-24(34-29-22)19-7-5-13-30-23(19)28-31(25(30)33)14-21(32)26-20-8-4-6-16(2)17(20)3/h4-13H,14H2,1-3H3,(H,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSDDDKJTTYWQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)NC5=CC=CC(=C5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-(3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure contains multiple pharmacophores that may contribute to various biological activities. This article explores its biological activity based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C25H22N6O3C_{25}H_{22}N_{6}O_{3} and a molecular weight of 454.49 g/mol. It features a unique arrangement of functional groups that may enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC25H22N6O3
Molecular Weight454.49 g/mol
Purity~95%

Research indicates that compounds with similar structural motifs exhibit various mechanisms of action:

  • Apoptosis Induction : Studies have shown that related oxadiazole derivatives can induce apoptosis in cancer cell lines by activating p53 and caspase pathways. For instance, a derivative increased p53 expression and caspase-3 cleavage in MCF-7 cells, leading to apoptotic cell death .
  • Histone Deacetylase (HDAC) Inhibition : Several derivatives have been identified as HDAC inhibitors, which play a crucial role in cancer therapy by altering gene expression. The most potent HDAC inhibitors among oxadiazole derivatives exhibited IC50 values as low as 8.2 nM against HDAC-1 .

Anticancer Activity

The anticancer potential of this compound has not been directly reported; however, related compounds have shown promising results:

  • Cell Lines Tested : Compounds similar to N-(2,3-dimethylphenyl)... were tested against various cancer cell lines such as HepG2 and HCCLM3.
  • Results : These compounds exhibited significant cytotoxicity in the micromolar range comparable to established chemotherapeutics .

Antioxidant Activity

Research on similar compounds has demonstrated antioxidant properties through mechanisms involving electron transfer or hydrogen atom donation. The antioxidant capacity was evaluated using assays like DPPH (1,1-diphenyl-2-picrylhydrazyl), indicating potential protective effects against oxidative stress .

Case Studies

Several studies have investigated the biological activities of oxadiazole derivatives:

  • Study on HDAC Inhibitors :
    • Objective : To evaluate the potency of oxadiazole derivatives as HDAC inhibitors.
    • Findings : Certain derivatives showed up to 90% inhibition of HDAC activity at low concentrations (20 nM), suggesting strong therapeutic potential for cancer treatment .
  • Apoptotic Mechanism Analysis :
    • Objective : To determine the apoptotic effects on MCF-7 breast cancer cells.
    • Findings : The compound led to increased levels of apoptotic markers and cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

Target Compound
  • Core : [1,2,4]Triazolo[4,3-a]pyridine fused with 1,2,4-oxadiazole.
  • Key Features :
    • Oxadiazole substitution at position 8 with p-tolyl (enhances aromatic stacking).
    • Acetamide side chain at position 2 with 2,3-dimethylphenyl (modulates solubility and bioavailability).
Analog 1: Quinazoline Derivative ()
  • Core : [1,3]Dioxolo[4,5-g]quinazoline fused with 1,2,4-oxadiazole.
  • Key Features :
    • Oxadiazole substituted with methyl at position 5.
    • Acetamide side chain with 2,3-dimethylphenyl.
    • Structural Divergence : The quinazoline core replaces triazolopyridine, likely altering electronic properties and hydrogen-bonding capacity .
Analog 2: Benzo-Oxazolo-Oxazine Derivative ()
  • Core : Benzo[b]oxazolo[3,4-d][1,4]oxazine.
  • Key Features: Oxadiazole substituted with methyl at position 5. Acetamide side chain with stereospecific (3S,3aS) configuration.
Analog 3: Triazolopyrazine Derivative ()
  • Core : [1,2,4]Triazolo[4,3-a]pyrazine.
  • Key Features: Amino and phenyl substituents at position 6. Dithiolane (lipoic acid derivative) in the side chain. Unique Aspect: The dithiolane moiety may confer antioxidant or redox-modulating properties .

Substituent Analysis

Compound Oxadiazole Substituent Acetamide Substituent Additional Features
Target Compound p-Tolyl 2,3-Dimethylphenyl Triazolopyridine core
Quinazoline Analog Methyl 2,3-Dimethylphenyl Dioxolo ring (polarity enhancer)
Benzo-Oxazolo-Oxazine Methyl Stereospecific chain Conformational rigidity
Triazolopyrazine Analog Phenyl Dithiolane chain Redox-active dithiolane

Key Observations :

  • Dithiolane (Analog 3) and dioxolo (Analog 1) substituents introduce distinct physicochemical profiles (e.g., solubility, metabolic stability) .

Q & A

Basic: What are the key synthetic routes for preparing this compound, and what reaction conditions are critical?

Methodological Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the triazolopyridine core followed by functionalization with oxadiazole and acetamide moieties. Key steps include:

  • Coupling Reactions : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to attach aryl groups .
  • Cyclization : Acid-catalyzed or thermal cyclization to form the triazolo[4,3-a]pyridine ring .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) for improved solubility of intermediates .
  • Temperature Control : Reactions often require precise heating (60–120°C) to avoid side products .
    Characterization : Post-synthesis, NMR (¹H/¹³C), IR, and LC-MS are used to confirm structure and purity .

Basic: Which spectroscopic and chromatographic techniques are essential for structural validation?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., methyl groups at δ 2.2–2.5 ppm), while ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion) .
  • HPLC : Reverse-phase HPLC with UV detection monitors purity (>95% is typical for bioactive studies) .
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX software refines crystallographic data .

Advanced: How can researchers optimize reaction yields when scaling up synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent ratios) and identify optimal conditions .
  • Continuous-Flow Chemistry : Reduces side reactions via controlled mixing and heat transfer, improving reproducibility .
  • Catalyst Screening : Test alternatives (e.g., Ni-based catalysts) for cost-effective scaling .
    Example Data Table :
VariableRange TestedOptimal ValueYield Improvement
Temperature (°C)80–120100+22%
Catalyst Loading1–5 mol%3 mol%+15%

Advanced: How should contradictory spectroscopic data (e.g., NMR vs. XRD) be resolved?

Methodological Answer:

  • Cross-Validation : Compare NMR data with XRD-derived bond lengths/angles to identify discrepancies (e.g., tautomeric forms) .
  • Dynamic NMR : Use variable-temperature NMR to detect conformational flexibility causing signal splitting .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict spectroscopic profiles and validate experimental data .

Advanced: What strategies are effective for studying structure-activity relationships (SAR) of analogs?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., p-tolyl → halogenated aryl) and test bioactivity .
  • Molecular Docking : Use AutoDock or Schrödinger to predict binding interactions with target proteins (e.g., kinases) .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., oxadiazole for H-bonding) using MOE or Discovery Studio .
    SAR Data Table :
Substituent (R)IC₅₀ (nM)LogPNotes
p-Tolyl12.33.2Reference compound
3-Fluorophenyl8.72.9Improved potency
4-Chlorophenyl25.43.5Reduced solubility

Advanced: How can researchers troubleshoot low biological activity in initial assays?

Methodological Answer:

  • Purity Reassessment : Confirm ≥95% purity via HPLC; impurities may inhibit activity .
  • Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) or prodrug strategies .
  • Target Engagement Assays : Employ SPR or CETSA to verify compound-target binding .

Advanced: What analytical methods are recommended for stability studies under physiological conditions?

Methodological Answer:

  • Forced Degradation : Expose to pH 1–10 buffers at 37°C and monitor degradation via LC-MS .
  • Thermal Analysis : TGA/DSC identifies decomposition temperatures (>200°C typical for stable analogs) .
  • Light Sensitivity : UV-vis spectroscopy tracks photodegradation (λmax shifts indicate structural changes) .

Basic: What safety precautions are critical during synthesis and handling?

Methodological Answer:

  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF) .
  • PPE : Wear nitrile gloves and safety goggles; avoid skin contact with intermediates .
  • First Aid : Immediate rinsing with water for eye/skin exposure; consult SDS for specific protocols .

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